Carbanilic acid, p-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
Description
Carbanilic acid, p-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride (CAS CID 43325) is a synthetic carbamate derivative characterized by a phenyl ring substituted with a propoxy group (para-position), linked via a carbamate ester to a 2-(hexahydro-1H-azepin-1-yl)ethyl moiety. Its molecular formula is C₁₈H₂₈ClN₂O₃ (molecular weight: 370.89 g/mol). Key structural features include:
- SMILES:
CCCOC1=CC=C(C=C1)NC(=O)OCCN2CCCCCC2 - The hydrochloride salt improves solubility and stability for pharmaceutical applications .
Properties
CAS No. |
60558-07-8 |
|---|---|
Molecular Formula |
C18H29ClN2O3 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
2-(azepan-1-ium-1-yl)ethyl N-(4-propoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-2-14-22-17-9-7-16(8-10-17)19-18(21)23-15-13-20-11-5-3-4-6-12-20;/h7-10H,2-6,11-15H2,1H3,(H,19,21);1H |
InChI Key |
WWQCFLZZCHVAFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, p-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves the reaction of carbanilic acid derivatives with hexahydro-1H-azepin-1-yl ethyl ester under specific conditions. The reaction typically requires a solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, p-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Carbanilic acid, p-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbanilic acid, p-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- The p-butoxy analog demonstrates acute toxicity, suggesting chain length influences safety profiles .
Heterocyclic Amine Modifications
The azepane ring distinguishes this compound from analogs with other amine groups:
Key Observations :
- The azepane ring’s seven-membered structure may enhance target selectivity compared to smaller amines (e.g., pyrrolidine, piperidine).
- BK 129 , a structurally related antiarrhythmic agent, highlights the therapeutic relevance of azepane-containing carbamates .
Pharmacological and Toxicological Profiles
- Antiarrhythmic Activity : BK 129 (a pentyloxy analog with azepane) showed superior efficacy (ED₅₀: 0.72 mg/kg) compared to trimecaine (4.56 mg/kg) and quinidine (6.80 mg/kg) in dogs, suggesting azepane derivatives are potent arrhythmia suppressants .
- Acute Toxicity : The p-butoxy analog’s LD₅₀ of 200 mg/kg in mice indicates moderate toxicity, possibly due to metabolic degradation of the longer alkoxy chain .
- Structural-Activity Relationships (SAR) :
- Shorter alkoxy chains (e.g., propoxy) may reduce toxicity while retaining bioactivity.
- Azepane’s flexibility likely improves binding to ion channels or enzymes vs. rigid amines.
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